molecular formula C45H64NOPS B12507321 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12507321
M. Wt: 698.0 g/mol
InChI Key: NJTZXBAVUFMRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines adamantyl, phosphanyl, phenyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Adamantyl-Phosphanyl Intermediate: This step involves the reaction of adamantane with a phosphine reagent under controlled conditions to form the adamantyl-phosphanyl intermediate.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Tetramethyl-Dihydronaphthalenyl Group: This step involves the addition of the tetramethyl-dihydronaphthalenyl group through a Friedel-Crafts alkylation reaction.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Adamantyl-Phosphanyl Compounds: Similar compounds with adamantyl and phosphanyl groups may have different biological or chemical properties.

    Sulfinamide Derivatives: Compounds with sulfinamide groups may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C45H64NOPS

Molecular Weight

698.0 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C45H64NOPS/c1-41(2,3)49(47)46-40(35-12-13-37-38(22-35)43(6,7)15-14-42(37,4)5)36-10-8-9-11-39(36)48(44-23-29-16-30(24-44)18-31(17-29)25-44)45-26-32-19-33(27-45)21-34(20-32)28-45/h8-13,22,29-34,40,46H,14-21,23-28H2,1-7H3

InChI Key

NJTZXBAVUFMRAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)NS(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.